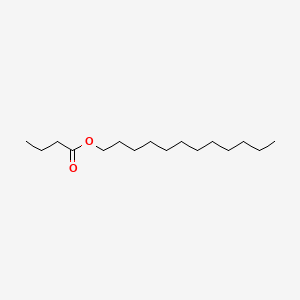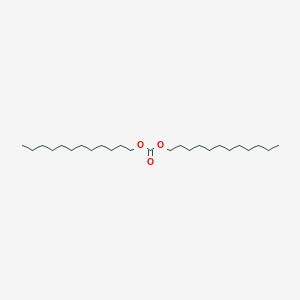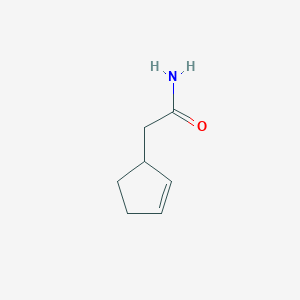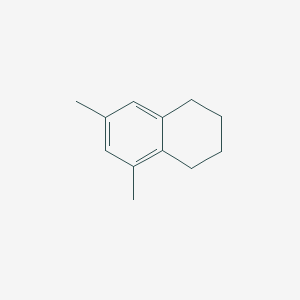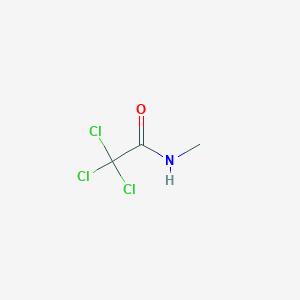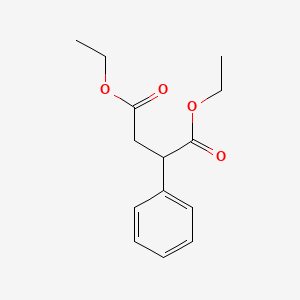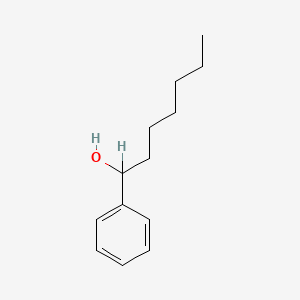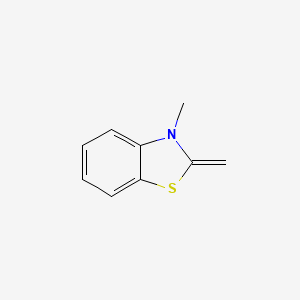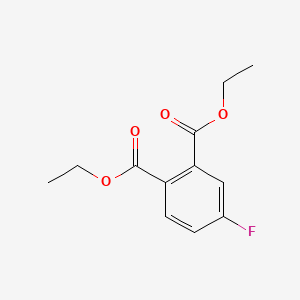
diethyl 4-fluorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-fluorophthalate is an organic compound with the molecular formula C12H13FO4. It is a derivative of phthalic acid, where the hydrogen atom on the fourth carbon of the benzene ring is replaced by a fluorine atom, and the carboxyl groups are esterified with ethyl groups. This compound is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-fluorophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-Fluorophthalic acid and ethanol.
Reduction: 4-Fluorophthalic alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 4-fluorophthalate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phthalate: Similar structure but lacks the fluorine atom.
Dimethyl 4-fluorophthalate: Similar but with methyl ester groups instead of ethyl.
Diethyl 2-fluorophthalate: Fluorine atom positioned differently on the benzene ring.
Uniqueness
Diethyl 4-fluorophthalate is unique due to the presence of the fluorine atom at the fourth position, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
320-96-7 |
|---|---|
Fórmula molecular |
C12H13FO4 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
diethyl 4-fluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
AHUYNJGTOFVLRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Key on ui other cas no. |
320-96-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
